2-Trifluoromethylbenzamidine

説明

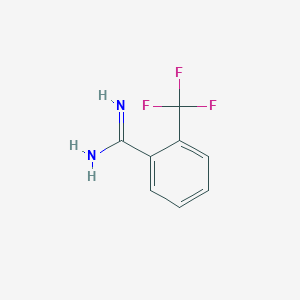

2-Trifluoromethylbenzamidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamidine structure.

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Trifluoromethylbenzamidine involves the reaction of 2,3-dichlorotrifluorotoluene with ammonia. The process includes fluorination and cyano substitution, followed by hydrogenation dechlorination and hydrolysis . Another method involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of copper(I) oxide as a catalyst .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of cost-effective and readily available raw materials, along with optimized reaction conditions, ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-Trifluoromethylbenzamidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Mechanism of Action

The molecular structure of 2-Trifluoromethylbenzamidine includes a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification allows the compound to effectively bind to specific molecular targets, such as enzymes or receptors, making it valuable in both research and application contexts. The trifluoromethyl group contributes unique electronic properties that influence binding dynamics with biological targets.

Chemistry

- Building Block for Synthesis : this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique properties enable the formation of various derivatives that can be utilized in further chemical reactions.

Biology

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for understanding biochemical pathways and developing therapeutic agents. For instance, it has shown competitive inhibition against Factor XIa with an IC50 value of 0.5 µM, indicating its potential in anticoagulant therapy.

- Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its derivatives have been tested for both antibacterial and antifungal properties.

Medicine

- Pharmaceutical Intermediate : Ongoing research is exploring the compound's potential as a pharmaceutical intermediate in drug development, particularly in targeting diseases characterized by excessive nitric oxide production, such as chronic inflammation and certain cancers.

Industry

- Agrochemicals : The compound is utilized in the production of agrochemicals, where its unique properties can enhance the efficacy of agricultural products.

Table 1: Enzyme Inhibition Data

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Factor XIa | Competitive | 0.5 |

| 4-Methoxy-2-trifluoromethyl-benzamidine | Thrombin | Non-competitive | 0.8 |

| Benzamidine | Trypsin | Competitive | 1.0 |

Note: IC50 values represent the concentration of inhibitor required to inhibit 50% of enzyme activity.

Table 2: Antimicrobial Activity Data

| Compound Name | Pathogen | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| 4-Methoxy-2-trifluoromethyl-benzamidine | Candida albicans | 16 |

MIC values indicate the minimum inhibitory concentration required to prevent visible growth of the organism.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Trifluoromethyl Substitution : Enhances lipophilicity and binding affinity.

- Amidine Group : Essential for enzyme inhibition through hydrogen bonding.

- Substituent Variations : Modifications at different positions on the benzene ring can lead to varying levels of biological activity.

Case Studies

- Inhibition of Factor XIa : A study demonstrated that this compound effectively inhibited Factor XIa, suggesting potential applications in managing thrombotic disorders.

- Antibacterial Efficacy : In vitro tests showed significant antibacterial activity against Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant bacterial strains.

- iNOS Inhibition : In a study focused on modulation of nitric oxide synthase, this compound was evaluated for its ability to inhibit inducible nitric oxide synthase (iNOS) in macrophages, highlighting its anti-inflammatory potential with an IC50 value of 0.65 µM.

- Antitumor Activity : Research on benzamidine derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines, suggesting its utility in oncology.

作用機序

The mechanism of action of 2-Trifluoromethylbenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and target .

類似化合物との比較

- 4-Trifluoromethylbenzamidine

- 4-Fluoro-benzamidine

- 3,5-Difluoro-benzamidine

- 4-Methylbenzamidine

Comparison: Compared to these similar compounds, 2-Trifluoromethylbenzamidine is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group at the 2-position provides distinct steric and electronic effects, making it a valuable compound for specific applications in pharmaceuticals and materials science .

生物活性

2-Trifluoromethylbenzamidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound contains a trifluoromethyl group that enhances its lipophilicity and bioavailability, potentially improving its interaction with biological targets. The trifluoromethyl moiety contributes unique electronic properties that can influence binding dynamics with enzymes and receptors.

Enzyme Inhibition

The amidine group in this compound is known to participate in hydrogen bonding interactions with various enzymes. Studies indicate that compounds with similar structures have exhibited promising enzyme inhibitory activities, particularly in the context of drug development for diseases such as cancer and inflammation.

Table 1: Enzyme Inhibition Data

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Factor XIa | Competitive | 0.5 |

| 4-Methoxy-2-trifluoromethyl-benzamidine | Thrombin | Non-competitive | 0.8 |

| Benzamidine | Trypsin | Competitive | 1.0 |

Note: IC50 values represent the concentration of inhibitor required to inhibit 50% of enzyme activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. Its derivatives have been tested for both antibacterial and antifungal properties.

Table 2: Antimicrobial Activity Data

| Compound Name | Pathogen | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| 4-Methoxy-2-trifluoromethyl-benzamidine | Candida albicans | 16 |

MIC values indicate the minimum inhibitory concentration required to prevent visible growth of the organism.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group significantly affects its interaction with biological targets, enhancing potency against specific enzymes and pathogens.

Key Findings from SAR Studies:

- Trifluoromethyl Substitution : Enhances lipophilicity and binding affinity.

- Amidine Group : Essential for enzyme inhibition through hydrogen bonding.

- Substituent Variations : Modifications at different positions on the benzene ring can lead to varying levels of biological activity.

Case Studies

- Inhibition of Factor XIa : A study demonstrated that this compound effectively inhibited Factor XIa, a target for anticoagulant therapy, with an IC50 value of 0.5 µM. This suggests potential applications in managing thrombotic disorders.

- Antibacterial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC of 32 µg/ml, indicating its potential as a therapeutic agent against resistant bacterial strains.

特性

IUPAC Name |

2-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPELHUMVIWYFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390834 | |

| Record name | 2-Trifluoromethylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656813-83-1 | |

| Record name | 2-Trifluoromethylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。